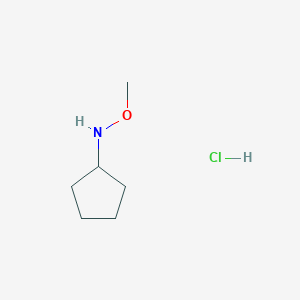

N-methoxycyclopentanamine hydrochloride

Description

N-(2-Methoxyethyl)cyclopentanamine hydrochloride (CAS 1235440-39-7) is a cyclopentanamine derivative characterized by a methoxyethyl group attached to the amine nitrogen and a cyclopentane ring. Its molecular formula is C₈H₁₈ClNO, with a molecular weight of 179.69 g/mol .

Properties

IUPAC Name |

N-methoxycyclopentanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-7-6-4-2-3-5-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFPIUYPFIYHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxycyclopentanamine hydrochloride typically involves the following steps:

Starting Material: Cyclopentanone is used as the starting material.

Formation of Cyclopentanamine: Cyclopentanone undergoes reductive amination with ammonia or an amine source to form cyclopentanamine.

Methoxylation: The cyclopentanamine is then reacted with methanol in the presence of a suitable catalyst to introduce the methoxy group.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of N-methoxycyclopentanamine.

Industrial Production Methods: Industrial production methods for N-methoxycyclopentanamine hydrochloride often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) for the reductive amination step.

Methoxylation: Employing methanol and a strong acid catalyst.

Purification: Crystallization and recrystallization techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: N-methoxycyclopentanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it back to cyclopentanamine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

Substitution: Conditions involving strong acids or bases, depending on the desired substitution.

Major Products:

Oxidation Products: N-oxide derivatives.

Reduction Products: Cyclopentanamine.

Substitution Products: Various substituted cyclopentanamines depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- N-Methoxycyclopentanamine hydrochloride is utilized as a reagent in organic synthesis due to its ability to form various complex organic compounds. Its structural features allow it to participate in nucleophilic substitution reactions, making it valuable for synthesizing amines and other nitrogen-containing compounds .

-

Pharmaceutical Development

- The compound has been investigated for its role as an inhibitor of phosphoinositide-dependent kinase 1 (PDK1), which is implicated in several diseases, including cancer and diabetes. Research indicates that derivatives of this compound can effectively inhibit PDK1, suggesting potential therapeutic applications .

-

Enzyme Inhibition

- Studies have shown that N-methoxycyclopentanamine hydrochloride can serve as an enzyme inhibitor, particularly targeting pathways involved in metabolic disorders. For example, it has been linked to the inhibition of γ-butyrobetaine hydroxylase, an enzyme crucial for carnitine biosynthesis, which plays a significant role in energy metabolism .

- Neuropharmacology

Case Study 1: PDK1 Inhibition

A study published in 2016 examined various heterocyclic compounds, including N-methoxycyclopentanamine hydrochloride, for their inhibitory effects on PDK1. The results demonstrated significant inhibition rates, indicating the compound's potential as a therapeutic agent against PDK1-mediated diseases such as cancer .

Case Study 2: Metabolic Disorders

Research conducted in 2014 explored the use of substituted urea compounds, where N-methoxycyclopentanamine hydrochloride was tested for its efficacy in treating metabolic disorders. The findings suggested that the compound could regulate appetite and metabolic pathways effectively, making it a candidate for further development in obesity treatments and related conditions .

Mechanism of Action

The mechanism of action of N-methoxycyclopentanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can enhance its binding affinity and specificity towards certain biological targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-Ethylcyclopentanamine Hydrochloride (CAS 45592-46-9)

- Structure : Features an ethyl group (-CH₂CH₃) instead of a methoxyethyl (-CH₂CH₂OCH₃) substituent on the amine nitrogen.

- Molecular Formula : C₇H₁₆ClN.

- Molecular Weight : ~149.67 g/mol (calculated).

- Key Differences :

- The absence of a methoxy group reduces polarity and hydrogen-bonding capacity compared to the methoxyethyl analog.

- Likely lower solubility in polar solvents due to reduced oxygen content.

- Applications : Simpler analogs like this are often used as intermediates in organic synthesis or to study structure-activity relationships (SAR) in amine-containing drugs .

N-Benzylcyclohexylamine Hydrochloride (CAS 16350-96-2)

- Structure : Contains a benzyl (-CH₂C₆H₅) group and a cyclohexane ring instead of cyclopentane.

- Molecular Formula : C₁₃H₂₀ClN.

- Molecular Weight : 225.8 g/mol .

- The cyclohexane ring provides conformational flexibility compared to the smaller cyclopentane ring.

- Applications : Used as a reference standard in pharmaceutical analysis and in studies exploring hydrophobic interactions in drug-receptor binding .

6-Methoxy DiPT Hydrochloride (CAS 2426-76-8)

- Structure : A tryptamine derivative with methoxy and diisopropyl groups on the indole ring.

- Molecular Formula : C₁₇H₂₆N₂O·HCl.

- Molecular Weight : 310.9 g/mol .

- Key Differences :

- The indole core and diisopropyl groups confer serotonin receptor affinity, unlike the cyclopentane-based analogs.

- Higher molecular weight and complexity due to the fused aromatic system.

- Applications : Investigated for psychoactive properties and neurological research .

Comparative Analysis Table

Key Research Findings

- Biological Activity : Cyclopentanamine derivatives with oxygen-containing substituents (e.g., methoxyethyl) show increased interaction with amine receptors, as seen in preliminary medicinal chemistry studies .

- For example, benzyl derivatives may exhibit higher lipophilicity and tissue accumulation risks .

Biological Activity

N-methoxycyclopentanamine hydrochloride, a compound with the CAS number 75098-42-9, has garnered attention in recent years due to its potential biological activities. This article explores the compound's synthesis, biological properties, applications, and relevant case studies that highlight its significance in pharmaceutical development and organic synthesis.

Chemical Structure and Synthesis

N-methoxycyclopentanamine hydrochloride is characterized by its unique cyclopentane structure, which contributes to its biological activity. The synthesis typically involves the reaction of cyclopentanone derivatives with methoxy amines under acidic conditions. This method allows for the efficient formation of the desired hydrochloride salt, enhancing its solubility and stability for further applications.

Biological Activity

Research indicates that N-methoxycyclopentanamine hydrochloride exhibits several biological activities, particularly in the fields of analgesic effects and potential neuropharmacological applications. Its structure-activity relationship (SAR) has been studied extensively to understand how modifications affect its binding affinity and efficacy.

Analgesic Properties

One of the most notable activities of N-methoxycyclopentanamine hydrochloride is its analgesic effect. Studies have shown that compounds with similar structures can interact with opioid receptors, leading to pain relief. For instance, a study focusing on various piperidine derivatives demonstrated that specific modifications could enhance their antinociceptive potency beyond what was predicted based on their binding affinities .

Research Findings and Case Studies

Several studies have documented the pharmacological potential of N-methoxycyclopentanamine hydrochloride:

- Antinociceptive Activity : A study evaluated the antinociceptive properties of related compounds in animal models, revealing that certain derivatives exhibited significant pain-relieving effects .

- Neuropharmacological Applications : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Research indicates that modifications to the cyclopentane structure can enhance neuroactivity .

- Synthesis of Derivatives : The synthesis of N-methoxycyclopentanamine hydrochloride has been optimized using various catalysts, improving yields significantly. For example, a catalytic process involving DABCO has been shown to enhance reaction efficiency when synthesizing related amides .

Table 1: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.